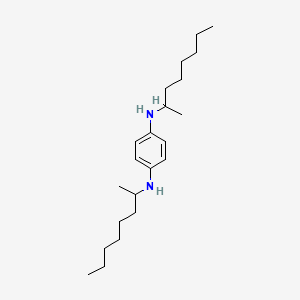N,N'-Bis(1-methylheptyl)-p-phenylenediamine
CAS No.: 28633-36-5
Cat. No.: VC13308286
Molecular Formula: C22H40N2
Molecular Weight: 332.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28633-36-5 |
|---|---|
| Molecular Formula | C22H40N2 |
| Molecular Weight | 332.6 g/mol |
| IUPAC Name | 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine |
| Standard InChI | InChI=1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3 |
| Standard InChI Key | APTGHASZJUAUCP-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC |
| Canonical SMILES | CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC |
| Boiling Point | 190 °C (40 Pa) |
| Colorform | White solid |
Introduction
Structural and Molecular Characteristics
N,N'-Bis(1-methylheptyl)-p-phenylenediamine features a symmetrical structure with two 1-methylheptyl groups bonded to the nitrogen atoms of the p-phenylenediamine backbone. The IUPAC name, 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine, underscores its substitution pattern. Key structural identifiers include:
-
SMILES: CCCCCCC(C)NC1=CC=C(C=C1)NC(C)CCCCCC
-
InChIKey: APTGHASZJUAUCP-UHFFFAOYSA-N
-
Boiling Point: 190°C at 40 Pa.
The compound’s crystallinity and white solid appearance at room temperature are attributed to its alkyl chain packing and hydrogen-bonding capabilities.
Synthesis Methods
Nucleophilic Substitution
The primary synthesis route involves reacting p-phenylenediamine with 1-methylheptyl halides (e.g., bromides or chlorides) under alkaline conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enabling nucleophilic attack on the alkyl halide. Optimized parameters include:
| Parameter | Condition |
|---|---|
| Temperature | 80–120°C |
| Solvent | Polar aprotic (e.g., DMF, THF) |
| Reaction Time | 12–24 hours |
| Yield | 60–75% after purification . |
Physicochemical Properties
The compound’s properties are critical for its industrial applicability:
| Property | Value |
|---|---|
| Melting Point | Not reported (likely <25°C) |
| Density | ~0.91 g/cm³ (estimated) |
| Solubility | Insoluble in water; soluble in hydrocarbons . |
Its lipophilicity, conferred by the branched alkyl chains, enhances compatibility with polymeric matrices, making it suitable for rubber formulations .
Industrial and Research Applications
Antioxidant and Antiozonant
N,N'-Bis(1-methylheptyl)-p-phenylenediamine functions as a radical scavenger, inhibiting oxidative degradation in elastomers. In tire manufacturing, it mitigates ozone-induced cracking by reacting with ozone at the rubber surface, forming a protective layer . Comparative studies show superior performance to N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in high-temperature environments .
Polymer Stabilization
The compound suppresses unwanted crosslinking during rubber vulcanization, acting as a gel inhibitor. Its mechanism involves quenching sulfur radicals, thereby preserving polymer flexibility .
Comparison with Analogous Compounds
The 1-methylheptyl substituents confer distinct advantages over shorter-chain derivatives:
| Compound | Alkyl Chain | Thermal Stability | Ozone Resistance |
|---|---|---|---|
| N,N'-Bis(1-methylheptyl)-p-PDA | C₈H₁₇ | High | Excellent |
| 6PPD | C₆H₁₃ | Moderate | Good |
| N-Cyclohexyl-N'-phenyl-PDA | Cyclohexyl | Low | Moderate . |
The extended alkyl chains in N,N'-Bis(1-methylheptyl)-p-phenylenediamine enhance steric hindrance, reducing oxidative side reactions .
Future Directions
Research gaps include ecotoxicological profiling and biodegradability studies. Advances in green chemistry could yield solvent-free synthesis routes, minimizing waste generation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume